molecular formula C8H11FN2 B12336014 2-(3-Fluoropyridin-4-yl)propan-2-amine

2-(3-Fluoropyridin-4-yl)propan-2-amine

Cat. No.: B12336014
M. Wt: 154.18 g/mol
InChI Key: LODJZRJYAVLKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoropyridin-4-yl)propan-2-amine is a chemical compound with the molecular formula C8H11FN2 It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-4-yl)propan-2-amine typically involves the fluorination of a pyridine derivative followed by amination. One common method involves the reaction of 3-fluoropyridine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-4-yl)propan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3-Fluoropyridin-4-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoropyridin-2-yl)propan-2-amine
  • 2-(3-Fluoropyridin-5-yl)propan-2-amine
  • 2-(3-Chloropyridin-4-yl)propan-2-amine

Uniqueness

2-(3-Fluoropyridin-4-yl)propan-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and biological activity. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C8H11FN2

Molecular Weight

154.18 g/mol

IUPAC Name

2-(3-fluoropyridin-4-yl)propan-2-amine

InChI

InChI=1S/C8H11FN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3

InChI Key

LODJZRJYAVLKGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NC=C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.